molecular formula C7H14O6 B1205039 3-O-Methylmannose CAS No. 2922-60-3

3-O-Methylmannose

Cat. No. B1205039
CAS RN: 2922-60-3
M. Wt: 194.18 g/mol
InChI Key: RMTFNDVZYPHUEF-DBRKOABJSA-N
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Description

3-O-Methylmannose is a type of polysaccharide that contains 3-O-methyl-D-mannose and mannose . It is found in Mycobacterium smegmatis, a type of bacteria . This polysaccharide plays a role in the regulation of fatty acid synthesis in the bacterium .


Synthesis Analysis

Synthetic 3-O-methylmannose-containing polysaccharides (sMMPs) were designed and synthesized in a convergent manner . The key glycosidation steps achieved high alpha-selectivity (>50:1 >20:1) and yields (79 74%) . This was due to the selective anomerization of beta- to alpha-anomer under the glycosidation conditions .


Molecular Structure Analysis

The molecular structure of 3-O-Methylmannose is complex. It is part of a larger structure known as 3,3’-di-O-methyl-4α-mannobiose, which is a probable early precursor of MMP .


Chemical Reactions Analysis

The synthesis of sMMPs involves a series of chemical reactions, including glycosidation and anomerization . The glycosidation is well suited for a highly convergent oligosaccharide synthesis .

Scientific Research Applications

Characterization and Identification in Organisms

  • 3-O-Methylmannose has been identified and characterized in various organisms. It was isolated from Coccidioides immitis and characterized using gas chromatographic comparison with synthetic 3-O-Methylmannose (Porter, Scheer, & Wheat, 1971). Additionally, its presence was noted in the cell wall polysaccharide of Leptospira and in some photosynthetic bacteria and mycobacteria (Yanagihara et al., 1983).

Role in Sugar Transport and Metabolic Stability

  • The role of 3-O-Methylmannose in sugar transport was studied in isolated fat cells, where it was used to examine insulin action on sugar transport (Vinten, Gliemann, & Osterlind, 1976). Its metabolic stability in brain and other tissues was also investigated, particularly in the context of blood-brain barrier transport and hexose distribution spaces (Jay et al., 1990).

Synthesis and Structural Analysis

  • Efforts have been made in the synthetic replication of 3-O-Methylmannose-containing polysaccharides to mimic their chemical and biological properties. The synthesis process achieved high alpha-selectivity and yields, providing insights into oligosaccharide synthesis (Hsu, Lee, & Kishi, 2007). Moreover, the isolation and characterization of a polysaccharide containing 3-O-Methyl-D-Mannose from Mycobacterium phlei provided detailed information about its molecular weight and structural properties (Gray & Ballou, 1971).

Inclusion in Glycoproteins and Polysaccharides

  • 3-O-Methylmannose has been identified as a constituent of glycoproteins in certain gastropod haemocyanins, illustrating its broader biological significance (Hall et al., 1977). The presence of this sugar in polysaccharides from various mycobacterial species has been revisited, highlighting its role in cytoplasmic localization and potential regulatory functions in fatty acid metabolism (Jackson & Brennan, 2009).

Impact on Cellular Processes

  • Studies have explored the influence of 3-O-Methylmannose and its derivatives on cellular processes such as autophagy and glucose transport in transformed chick-embryo fibroblasts, offering insights into its role in cellular metabolism and disease states (Wu et al., 2010), (Venuta & Rubin, 1973).

Safety and Hazards

The safety and hazards associated with 3-O-Methylmannose are not well documented in the literature. More research is needed to fully understand these aspects .

properties

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFNDVZYPHUEF-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183480
Record name 3-O-Methylmannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2922-60-3
Record name 3-O-Methylmannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylmannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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